Cepharanoline
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Overview
Description
Cepharanoline is a bisbenzylisoquinoline alkaloid isolated from the tuber of Stephania rotunda, a plant belonging to the Menispermaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including antiplasmodial, anti-inflammatory, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cepharanoline can be synthesized through a series of chemical reactions involving the coupling of benzylisoquinoline units. The synthetic route typically involves the formation of a macrocyclic structure through cyclization reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling and cyclization processes.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the tuber of Stephania rotunda. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify this compound . The final product is obtained through crystallization and drying processes to ensure high purity and bioavailability.
Chemical Reactions Analysis
Types of Reactions: Cepharanoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological activities. These derivatives are often tested for their efficacy in different biological assays to determine their potential therapeutic applications .
Scientific Research Applications
Cepharanoline has a wide range of scientific research applications, including:
Mechanism of Action
Cepharanoline exerts its effects through multiple mechanisms, including:
Membrane Effects: Modulation of efflux pumps and membrane rigidification.
Intracellular Effects: Interference with metabolic pathways, primarily the AMP-activated protein kinase (AMPK) and NFκB signaling pathways.
Nuclear Effects: Binding to G-quadruplex nucleic acid structures and inhibiting protein interactions.
These mechanisms contribute to this compound’s diverse pharmacological activities, making it a promising candidate for various therapeutic applications.
Comparison with Similar Compounds
Cepharanoline belongs to the bisbenzylisoquinoline alkaloid family, which includes several structurally similar compounds such as:
Cepharanthine: Known for its anti-inflammatory and antiviral properties.
Tetrandrine: Exhibits anti-cancer and anti-inflammatory activities.
Isotetrandrine: Investigated for its potential in treating cardiovascular diseases.
Compared to these compounds, this compound is unique due to its potent antiplasmodial activity and its ability to modulate multiple cellular pathways .
Properties
CAS No. |
27686-34-6 |
---|---|
Molecular Formula |
C36H36N2O6 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
(14S,27R)-33-methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol |
InChI |
InChI=1S/C36H36N2O6/c1-37-12-10-23-17-31(40-3)32-19-26(23)27(37)15-22-6-9-29(39)30(16-22)43-25-7-4-21(5-8-25)14-28-34-24(11-13-38(28)2)18-33-35(36(34)44-32)42-20-41-33/h4-9,16-19,27-28,39H,10-15,20H2,1-3H3/t27-,28+/m1/s1 |
InChI Key |
VQAWRQZAAIQXHM-IZLXSDGUSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)O)OCO3 |
Origin of Product |
United States |
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